molecular formula C9H11BF3KS B7889139 potassium;trifluoro(3-phenylsulfanylpropyl)boranuide

potassium;trifluoro(3-phenylsulfanylpropyl)boranuide

Cat. No.: B7889139
M. Wt: 258.16 g/mol
InChI Key: YPXAOTGXGMTFEG-UHFFFAOYSA-N
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Description

The compound with the identifier “potassium;trifluoro(3-phenylsulfanylpropyl)boranuide” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium;trifluoro(3-phenylsulfanylpropyl)boranuide involves specific reaction conditions and reagents. One common method includes the use of cyclodextrins to form inclusion complexes, which can enhance the physical, chemical, and biological properties of the compound . The preparation often involves the use of solvents and specific temperature conditions to ensure the stability and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes multiple purification steps to achieve the desired level of purity and consistency required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: potassium;trifluoro(3-phenylsulfanylpropyl)boranuide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

potassium;trifluoro(3-phenylsulfanylpropyl)boranuide has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it may be utilized in studies involving molecular interactions and cellular processes. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. Additionally, in the industry, it can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of potassium;trifluoro(3-phenylsulfanylpropyl)boranuide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and optimizing its use in different applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to potassium;trifluoro(3-phenylsulfanylpropyl)boranuide include other cyclodextrin inclusion complexes and derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

potassium;trifluoro(3-phenylsulfanylpropyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3S.K/c11-10(12,13)7-4-8-14-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXAOTGXGMTFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCSC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CCCSC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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